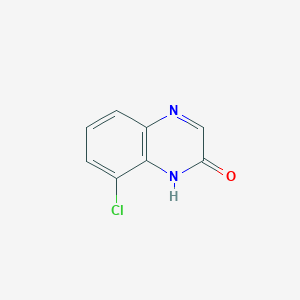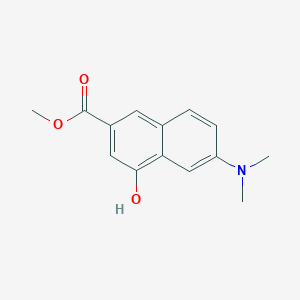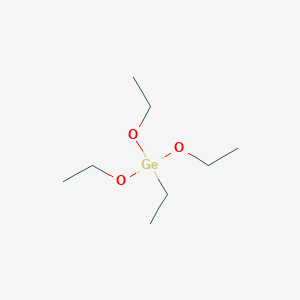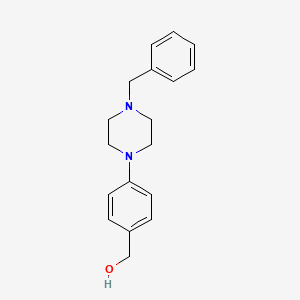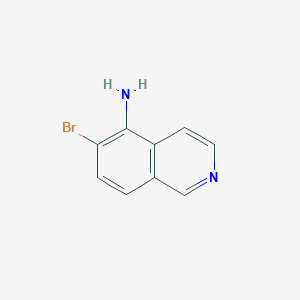![molecular formula C8H7NOS B1603221 7-Methoxybenzo[d]thiazole CAS No. 2942-12-3](/img/structure/B1603221.png)
7-Methoxybenzo[d]thiazole
Overview
Description
7-Methoxybenzo[d]thiazole (7-MBT) is a heterocyclic aromatic compound that has been widely used in a variety of scientific applications. It is a versatile molecule that has been studied for its ability to act as a ligand, a catalyst, and a drug. 7-MBT is also used in the synthesis of other compounds and has been used in the development of new pharmaceuticals.
Scientific Research Applications
-
Medicinal Chemistry
- Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific application. For example, in the case of antimicrobial activity, the compounds are usually tested against a range of bacteria and fungi in vitro .
- The results or outcomes obtained also vary. For instance, some thiazole derivatives have shown promising results in preclinical and clinical trials for various diseases .
-
Antibacterial and Antioxidant Activities
- Thiazole-based Schiff base compounds have demonstrated significant antibacterial and antioxidant activities . They have the ability to modulate the activity of many enzymes involved in metabolism .
- The compounds were synthesized using conventional and green approaches with ZnO nanoparticles as a catalyst . The antibacterial activity was evaluated against Gram-negative E. coli and Gram-positive S. aureus .
- Among the synthesized compounds, one showed good activities towards E. coli and S. aureus at 200 μg/mL compared to amoxicillin . Two other compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
-
Antifungal Activities
- Thiazole-based compounds have demonstrated significant antifungal activities . They can inhibit the growth of various fungi, making them potential candidates for the development of new antifungal drugs .
- The methods of application or experimental procedures usually involve in vitro testing against a range of fungi .
- The results or outcomes obtained vary, but some thiazole derivatives have shown promising antifungal activities in preclinical trials .
-
Antiviral Activities
- Some thiazole derivatives have shown antiviral activities . They can inhibit the replication of various viruses, including HIV .
- The methods of application or experimental procedures usually involve in vitro testing against a range of viruses .
- The results or outcomes obtained vary, but some thiazole derivatives have shown promising antiviral activities in preclinical trials .
-
Anticonvulsant Activities
- Some thiazole derivatives have shown anticonvulsant activities . They can inhibit the abnormal, excessive or synchronous neuronal activity in the brain, making them potential candidates for the development of new anticonvulsant drugs .
- The methods of application or experimental procedures usually involve in vitro testing and animal models .
- The results or outcomes obtained vary, but some thiazole derivatives have shown promising anticonvulsant activities in preclinical trials .
-
Neuroprotective Activities
- Some thiazole derivatives have shown neuroprotective activities . They can protect neurons from injury or degeneration, including in contexts such as ischemic stroke, Parkinson’s disease, and Alzheimer’s disease .
- The methods of application or experimental procedures usually involve in vitro testing and animal models .
- The results or outcomes obtained vary, but some thiazole derivatives have shown promising neuroprotective activities in preclinical trials .
properties
IUPAC Name |
7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-4-2-3-6-8(7)11-5-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVJZUXJFJIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618897 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxybenzo[d]thiazole | |
CAS RN |
2942-12-3 | |
| Record name | 7-Methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



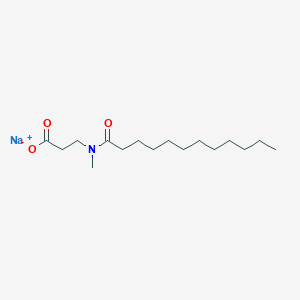
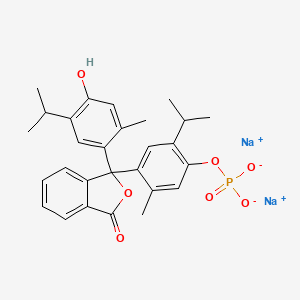
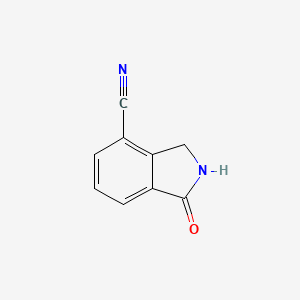
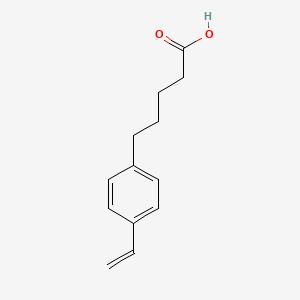
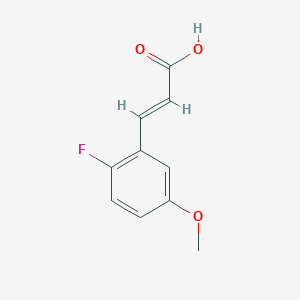
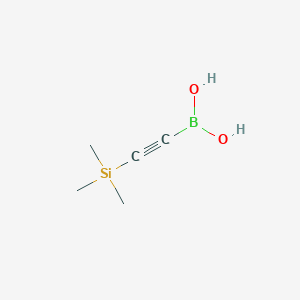
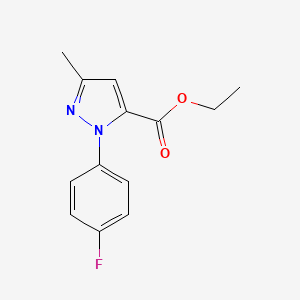
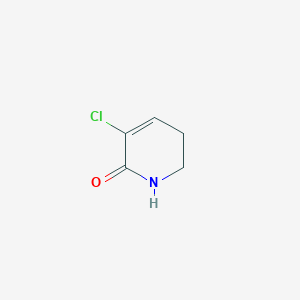
![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)
